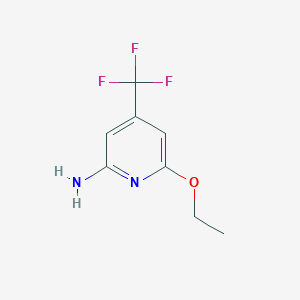

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-14-7-4-5(8(9,10)11)3-6(12)13-7/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQNYHNCACGIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565685 | |

| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-14-9 | |

| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine from 6-chloro-4-(trifluoromethyl)pyridin-2-amine

This in-depth technical guide provides a detailed exploration of the synthesis of 6-ethoxy-4-(trifluoromethyl)pyridin-2-amine from its precursor, 6-chloro-4-(trifluoromethyl)pyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the practical application and theoretical underpinnings of this important synthetic transformation.

Introduction: Strategic Importance of this compound

This compound is a valuable substituted pyridine derivative frequently utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The unique combination of an ethoxy group, an amine moiety, and a trifluoromethyl group on the pyridine scaffold imparts specific physicochemical properties that are desirable in the design of bioactive compounds. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances metabolic stability and membrane permeability of the final molecule.[1] The ethoxy and amino groups provide sites for further functionalization and can influence solubility and target binding.

This guide focuses on a robust and efficient method for the preparation of this key intermediate via a nucleophilic aromatic substitution (SNAr) reaction.

The Synthetic Pathway: A Mechanistic Perspective

The conversion of 6-chloro-4-(trifluoromethyl)pyridin-2-amine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in the synthesis of substituted aromatic and heteroaromatic compounds.

The SNAr Mechanism: A Concerted or Stepwise Process?

Historically, the SNAr mechanism has been depicted as a two-step addition-elimination process involving a discrete Meisenheimer intermediate. However, recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles with good leaving groups like chloride, may proceed through a concerted mechanism. In this concerted pathway, the bond formation with the nucleophile and the cleavage of the bond with the leaving group occur in a single transition state.

Activating and Directing Effects

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position further activates the ring towards nucleophilic substitution. This group helps to stabilize the negative charge that develops in the transition state.

Conversely, the amino group at the 2-position is an electron-donating group, which can deactivate the ring towards nucleophilic attack. This deactivating effect can make the substitution at the 6-position more challenging compared to pyridines lacking such a substituent. To overcome this, forcing conditions, such as the use of a strong base and elevated temperatures, are often necessary to drive the reaction to completion. A similar challenge is observed in the synthesis of 6-alkoxy-2-aminopurines from their corresponding 6-chloro precursors.[2]

The Role of the Nucleophile and Base

In this synthesis, the nucleophile is the ethoxide ion (CH₃CH₂O⁻), which is typically generated in situ from ethanol by a strong base. Sodium hydride (NaH) is a common and effective choice for this purpose. It deprotonates the ethanol to form sodium ethoxide, a potent nucleophile, and hydrogen gas as the only byproduct.

The overall reaction can be summarized as follows:

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | 34486-23-2 | 196.56 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |

| Anhydrous Ethanol | 64-17-5 | 46.07 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

| Saturated aqueous ammonium chloride solution | 12125-02-9 | 53.49 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Brine (Saturated aqueous sodium chloride) | 7647-14-5 | 58.44 |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation of Sodium Ethoxide: To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add anhydrous ethanol (50 mL). Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium ethoxide.

-

Reaction Setup: In a separate flask, dissolve 6-chloro-4-(trifluoromethyl)pyridin-2-amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 25 mL).

-

Nucleophilic Substitution: Slowly add the solution of the starting material to the freshly prepared sodium ethoxide solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Value |

| Molecular Formula | C₈H₉F₃N₂O |

| Molecular Weight | 206.17 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98-102 °C[1] |

| Expected Yield | 70-85% |

| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry |

Conclusion

The synthesis of this compound from 6-chloro-4-(trifluoromethyl)pyridin-2-amine via a nucleophilic aromatic substitution reaction is a reliable and scalable method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of anhydrous reagents and an inert atmosphere, and the in situ generation of a strong nucleophile to overcome the deactivating effect of the 2-amino group. This guide provides a comprehensive framework for researchers to successfully implement this important synthetic transformation in their own laboratories.

References

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

-

6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem. Available at: [Link]

Sources

The Trifluoromethylpyridine Paradox: An In-depth Guide to Nucleophilic Substitution for Drug Discovery

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, trifluoromethylpyridines (TFMPs) have emerged as a cornerstone scaffold, indispensable for the development of novel therapeutics and agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring confers a unique constellation of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, all of which are critical for optimizing drug efficacy and pharmacokinetic profiles.[3][4] This guide provides a comprehensive exploration of the mechanistic nuances of nucleophilic substitution on trifluoromethylpyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you to harness the full potential of this remarkable heterocyclic system.

The Heart of the Matter: Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethylpyridines

The primary pathway for functionalizing trifluoromethylpyridines is through nucleophilic aromatic substitution (SNAr). Unlike typical nucleophilic substitutions (SN1 and SN2) that occur at sp³-hybridized carbons, SNAr targets an electron-deficient aromatic ring.[5][6] The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is already primed for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[7]

The introduction of a trifluoromethyl group, a potent electron-withdrawing substituent, further activates the pyridine ring towards nucleophilic attack.[8] This activation is a direct consequence of the CF3 group's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[7]

The SNAr Mechanism: A Stepwise or Concerted Dance?

The classical understanding of the SNAr mechanism involves a two-step addition-elimination process:

-

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

However, recent computational and kinetic isotope effect studies suggest that many SNAr reactions, particularly those on heteroaromatic systems, may proceed through a concerted mechanism where the bond-forming and bond-breaking steps occur simultaneously.[9] While the two-step mechanism via a discrete Meisenheimer complex is a useful model, the reality may be a continuum of mechanisms influenced by the specific reactants and conditions.[9]

Caption: Generalized SNAr mechanism on a trifluoromethylpyridine.

The Trifluoromethyl Effect: More Than Just an Electron Sink

The trifluoromethyl group's influence extends beyond simple electron withdrawal. Its unique properties play a multifaceted role in dictating the reactivity and selectivity of nucleophilic substitution reactions.

| Property | Consequence for Nucleophilic Substitution |

| Strong Inductive Effect (-I) | Potently activates the pyridine ring towards nucleophilic attack by withdrawing electron density.[8] |

| Lipophilicity | Enhances the solubility of the substrate in organic solvents and can influence interactions with the nucleophile.[3][4] |

| Metabolic Stability | The high strength of the C-F bond makes the CF3 group resistant to metabolic degradation, a desirable trait in drug candidates.[4] |

| Steric Profile | While compact, the CF3 group can exert some steric hindrance, potentially influencing the regioselectivity of the attack. |

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of its activating effect. A CF3 group at the 2- or 4-position provides the most significant rate enhancement for nucleophilic substitution at the other para or ortho position, respectively, due to direct resonance stabilization of the Meisenheimer complex.

Key Factors Influencing Reactivity and Selectivity

Mastering nucleophilic substitution on trifluoromethylpyridines requires a nuanced understanding of the interplay between various factors.

The Nature of the Nucleophile

The strength of the nucleophile is paramount.[10] Stronger nucleophiles, such as alkoxides, thiolates, and amines, generally react faster. For weaker nucleophiles like alcohols and amines, the use of a suitable base to generate the more nucleophilic conjugate base is often necessary.[7]

The Leaving Group

A good leaving group is one that can stabilize the negative charge it acquires upon departure.[5] For halogenated trifluoromethylpyridines, the reactivity generally follows the order I > Br > Cl > F. However, fluoro-substituted pyridines are often preferred substrates due to their accessibility and the fact that the strong C-F bond can be overcome under appropriate reaction conditions, often requiring higher temperatures.[7]

Solvent Effects

Polar aprotic solvents such as DMSO, DMF, and NMP are the solvents of choice for SNAr reactions.[10] These solvents can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and thus more reactive. They are also capable of stabilizing the charged Meisenheimer intermediate.

Temperature

Many SNAr reactions on trifluoromethylpyridines require elevated temperatures to proceed at a reasonable rate, especially when a less reactive nucleophile or a poorer leaving group (like fluoride) is involved.[7] Microwave irradiation can be a powerful tool to accelerate these reactions.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for conducting nucleophilic substitution reactions on trifluoromethylpyridines. Optimization of these conditions for specific substrates is highly recommended.

General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for the reaction of a chloro-trifluoromethylpyridine with an amine nucleophile.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent), the amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for SNAr reactions.

Computational Insights: Predicting Reactivity and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the outcomes of SNAr reactions on trifluoromethylpyridines.[11] These methods can be used to:

-

Calculate activation energies: This allows for the prediction of reaction rates and the feasibility of a given transformation under specific conditions.[11]

-

Determine the stability of intermediates: By calculating the energies of possible Meisenheimer complexes, the most likely site of nucleophilic attack can be predicted.

-

Elucidate reaction mechanisms: Computational studies can help to distinguish between stepwise and concerted pathways.[9]

Applications in Drug Discovery: A Scaffold for Success

The versatility of nucleophilic substitution on trifluoromethylpyridines has made this scaffold a cornerstone in the synthesis of a wide array of biologically active molecules.[12] Derivatives of trifluoromethylpyridine are found in numerous approved drugs and clinical candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.[3][8] The ability to readily introduce diverse functional groups allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Conclusion and Future Outlook

Nucleophilic substitution on trifluoromethylpyridines is a powerful and versatile tool in the arsenal of the modern medicinal chemist. A thorough understanding of the underlying mechanistic principles and the factors that govern reactivity and selectivity is crucial for the successful design and synthesis of novel therapeutic agents. As our understanding of these reactions continues to evolve, driven by both experimental and computational advances, we can expect to see the development of even more efficient and selective methods for the functionalization of this privileged scaffold, further expanding its impact on drug discovery and beyond.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294-306. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved January 12, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–306. [Link]

-

Hartwig, J. F. (2016). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 49(8), 1549–1560. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(5), 189–195. [Link]

-

Kuninobu, Y., Muta, R., & Torigoe, T. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Retrieved January 12, 2026, from [Link]

-

Ogunwuyi, K. E., et al. (2024). Quantum Mechanical and Computational Studies of SNAr Reactions: Targeting SARS-CoV-2 Main Drivers with Innovative Inhibitors. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7013–7017. [Link]

-

Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9024–9027. [Link]

-

Li, J., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20), 2293-2311. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved January 12, 2026, from [Link]

-

Gundersen, L. L., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(1), 1-6. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved January 12, 2026, from [Link]

-

Banks, R. E., et al. (1970). Heterocyclic polyfluoro-compounds. Part XIX. Synthesis of and nucleophilic substitution in some 2,4,6-trifluoropyrimidines; formation of trifluoromethylpyrimidines by pyrolysis of tetrafluoropyrimidine. Journal of the Chemical Society C: Organic, 2593. [Link]

-

Chan, C. L., et al. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 25(43), 7840–7845. [Link]

-

Ranjbarkarimi, R., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 45(13), 5986-5995. [Link]

-

Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5189. [Link]

-

Ryan, S. J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(16), 6549–6553. [Link]

-

Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved January 12, 2026, from [Link]

-

Gouverneur, V., & Tredwell, M. (2013). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 49(75), 8263-8275. [Link]

-

Soderberg, T. (n.d.). Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved January 12, 2026, from [Link]

-

Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry analysis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

Executive Summary

This guide provides a comprehensive, in-depth technical framework for the mass spectrometric analysis of this compound (C₈H₉F₃N₂O). As a key intermediate or potential impurity in pharmaceutical manufacturing, rigorous analytical characterization is paramount for quality control and regulatory compliance. This document moves beyond standard operating procedures to detail the underlying scientific rationale for method development, from ionization source selection and chromatographic separation to the structural elucidation of the molecule via tandem mass spectrometry (MS/MS). We present field-proven protocols, data interpretation strategies, and predictive fragmentation pathways, designed to equip researchers, analytical scientists, and drug development professionals with the expertise to develop robust and self-validating analytical methods for this compound and structurally related molecules.

Introduction: Analytical Context and Objectives

This compound is a substituted pyridine with a molecular formula of C₈H₉F₃N₂O and a monoisotopic mass of 222.0670 Da. Its structure contains several key functional groups that dictate its chemical behavior and, consequently, the strategy for its analysis: a basic pyridinyl nitrogen, a primary amine, an ethoxy group, and an electron-withdrawing trifluoromethyl group.

The primary objective of its mass spectrometric analysis is unambiguous identification and precise quantification. High-Resolution Mass Spectrometry (HRMS) is the technology of choice, offering the mass accuracy required to confirm elemental composition and differentiate the target compound from other potential impurities with close nominal masses. Furthermore, tandem mass spectrometry (MS/MS) provides definitive structural confirmation through the analysis of characteristic fragmentation patterns. This guide will establish a complete analytical workflow, from sample preparation to final data interpretation.

Part I: Foundational Principles & Instrument Setup

The success of any MS analysis hinges on the initial setup and a clear understanding of how the analyte will behave within the instrument. The choices made here are critical for ensuring sensitivity, specificity, and reproducibility.

Ionization Source Selection: The Rationale

The process of converting the neutral analyte molecule into a gas-phase ion is the first and most critical step. For a molecule like this compound, the choice is primarily between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): This is the preferred technique for this compound. The structure contains two basic nitrogen atoms (the pyridine ring nitrogen and the 2-amino group) that are readily protonated in a slightly acidic solution. ESI is a soft ionization technique that efficiently generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, making it ideal for accurate molecular weight determination.

-

Atmospheric Pressure Chemical Ionization (APCI): While ESI is superior, APCI could serve as a complementary technique. It is generally better suited for less polar compounds and is less susceptible to matrix effects like ion suppression. However, it is a more energetic process and may induce some degree of in-source fragmentation, which can complicate the interpretation of the full-scan mass spectrum.

Mass Analyzer: The Need for High Resolution

To move beyond simple detection to confident identification, a high-resolution mass spectrometer is essential.

-

Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Systems: These instruments provide the mass accuracy (typically < 5 ppm) needed to calculate the elemental formula of the detected ion. For the [M+H]⁺ ion of our target analyte (C₈H₁₀F₃N₂O⁺), the theoretical m/z is 223.0743. An HRMS instrument can measure this ion with an m/z like 223.0741, providing strong evidence for its elemental composition and ruling out other isobaric interferences.

The workflow for this analysis will be based on a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS).

Part II: Experimental Workflow & Protocols

This section provides detailed, step-by-step protocols for the complete analysis. These protocols are designed to be self-validating by including system suitability checks and clear expected outcomes.

Protocol 1: Sample & Mobile Phase Preparation

Objective: To prepare the analyte and mobile phases in a manner that ensures solubility, stability, and optimal ionization.

Materials:

-

This compound reference standard

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

LC-MS grade Formic Acid (≥99%)

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 Methanol:Water to achieve a final concentration of 1 µg/mL. This solution is suitable for direct infusion or LC-MS injection.

-

Mobile Phase A (Aqueous): Water + 0.1% Formic Acid. The addition of formic acid is critical; it acidifies the mobile phase to ensure the analyte is protonated before it enters the ESI source, drastically improving the [M+H]⁺ signal.

-

Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

Protocol 2: LC-HRMS Full Scan Analysis

Objective: To chromatographically separate the analyte from any impurities and acquire high-resolution full scan mass spectra for accurate mass confirmation.

Workflow Diagram:

LC Parameters:

-

Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Column Temperature: 40 °C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 min: 5% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B

-

12.0 min: 5% B (re-equilibration)

-

HRMS Parameters (Full Scan):

-

Ionization Mode: ESI Positive.

-

Mass Range: m/z 100 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone/Fragmentor Voltage: 120 V (a moderate voltage to facilitate ion transfer without causing significant fragmentation).

-

Gas Temperatures: Source: 120 °C, Desolvation: 350 °C.

-

Resolution: >20,000 FWHM.

Expected Data: The primary result will be a chromatogram showing a peak for the analyte. The mass spectrum extracted from this peak should show a prominent ion with a mass-to-charge ratio (m/z) corresponding to the protonated molecule.

| Ion Species | Elemental Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₁₀F₃N₂O⁺ | 223.0743 |

| [M+Na]⁺ | C₈H₉F₃N₂ONa⁺ | 245.0563 |

| [2M+H]⁺ | C₁₆H₁₉F₆N₄O₂⁺ | 445.1407 |

The measured m/z for the [M+H]⁺ ion should be within 5 ppm of the theoretical value. For example, a measured mass of 223.0738 would have a mass error of -2.2 ppm, providing high confidence in the elemental formula.

Protocol 3: Tandem MS (MS/MS) for Structural Confirmation

Objective: To generate a characteristic fragmentation spectrum of the analyte to confirm its chemical structure. This is typically done using Collision-Induced Dissociation (CID).

Procedure:

-

Method Setup: Use the same LC method as in Protocol 2. Change the MS acquisition mode to a data-dependent acquisition (DDA) or targeted MS/MS experiment.

-

Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion at m/z 223.07 .

-

Collision Energy: Apply a range of collision energies (e.g., a ramp from 10 to 40 eV). This is a critical parameter; too low energy will not produce fragments, while too high energy will shatter the molecule into very small, uninformative ions. A ramp ensures a good distribution of fragments is generated.

-

Product Ion Scan: Scan for the resulting fragment ions (product ions), typically over a mass range like m/z 40 - 230.

Part III: Data Interpretation & Structural Elucidation

The fragmentation spectrum (MS/MS) is a chemical fingerprint of the molecule. Interpreting this spectrum allows for definitive structural confirmation.

Proposed Fragmentation Pathway

The protonated molecule ([M+H]⁺) will likely be protonated at one of the two basic nitrogen atoms. The subsequent fragmentation upon collision with gas molecules in the collision cell is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or product ions.

Fragmentation Pathway Diagram:

Interpretation of Key Fragments:

-

Loss of Ethylene (C₂H₄): The most anticipated fragmentation is the neutral loss of ethylene (28.0313 Da) from the ethoxy group via a McLafferty-type rearrangement. This is a highly characteristic fragmentation for ethoxy-substituted aromatic rings. This would produce a major fragment ion at m/z 195.0430 (C₆H₆F₃N₂O⁺). The presence of this fragment is strong evidence for the ethoxy moiety.

-

Loss of Carbon Monoxide (CO): The fragment at m/z 195.0430, which now has a hydroxyl group on the pyridine ring, can subsequently lose carbon monoxide (27.9949 Da) from the ring structure. This would result in a fragment at m/z 167.0481 (C₅H₄F₃N₂⁺).

-

Cleavage of the Ethoxy Group: A higher-energy cleavage could result in the loss of an ethoxy radical (•OC₂H₅, 45.0340 Da), leading to a fragment ion at m/z 178.0503 (C₇H₇F₃N₂⁺).

Summary of Predicted Fragments:

| Measured m/z | Elemental Formula | Mass Error (ppm) | Proposed Structure / Loss |

| 223.0743 | C₈H₁₀F₃N₂O⁺ | (Reference) | Precursor Ion [M+H]⁺ |

| 195.0430 | C₆H₆F₃N₂O⁺ | < 5 | Loss of ethylene (-C₂H₄) |

| 167.0481 | C₅H₄F₃N₂⁺ | < 5 | Loss of C₂H₄ and CO |

| 178.0503 | C₇H₇F₃N₂⁺ | < 5 | Loss of ethoxy radical (-•OC₂H₅) |

By matching the accurate masses of the experimentally observed fragment ions to these predicted structures, one can achieve unambiguous structural confirmation of this compound.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using an LC-HRMS system with positive mode electrospray ionization. The analytical workflow presented in this guide—encompassing rational method development, detailed experimental protocols, and a predictive fragmentation framework—provides a robust strategy for the confident identification and structural confirmation of this molecule. The key signatures are an accurate mass measurement of the [M+H]⁺ ion at m/z 223.0743 and the characteristic neutral loss of ethylene (28.03 Da) during tandem MS analysis. This comprehensive approach ensures data integrity and meets the high standards required in pharmaceutical development and quality control.

References

-

Cole, R. B. (2010). Electrospray and MALDI Mass Spectrometry: Fundamental Principles, Instrumentation, and Applications. John Wiley & Sons. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

Introduction

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group, imparts a unique combination of electronic and steric properties. These characteristics are pivotal in modulating its interaction with biological targets, making a thorough understanding of its physicochemical profile essential for researchers, scientists, and drug development professionals. The trifluoromethylpyridine scaffold is a key component in the design of various therapeutic agents, including kinase inhibitors for oncology and neurodegenerative diseases.[1] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, detailing its molecular characteristics, and presenting robust, field-proven methodologies for their determination.

Molecular Structure and Fundamental Characteristics

The molecular integrity of this compound is the foundation of its chemical behavior and biological activity.

Molecular Formula: C₈H₉F₃N₂O[1]

Molecular Weight: 206.17 g/mol [1]

Chemical Structure:

Caption: Experimental workflow for melting point determination by DSC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Place an empty, sealed aluminum pan in the reference position.

-

-

DSC Analysis:

-

Place the sealed sample pan in the sample position.

-

Equilibrate the system at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. The nitrogen purge prevents oxidative degradation.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

-

The temperature at which decomposition begins is noted as a significant deviation from the baseline after the melting endotherm.

-

Aqueous Solubility Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4. The excess solid ensures that the solution reaches saturation.

-

Seal the vial and place it in a shaker bath at 25°C for 24 hours to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After 24 hours, allow the suspension to settle for at least 1 hour.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

-

Analyze the filtered sample and the standard solutions by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample, which represents its aqueous solubility.

-

Partition Coefficient (LogP) Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method, as described in OECD Guideline 107, is a reliable approach for its determination. [2] Step-by-Step Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the water-saturated n-octanol.

-

Add a known volume of the octanol solution to a known volume of the octanol-saturated water in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning of the compound between the two phases (typically 1-2 hours).

-

-

Phase Separation and Analysis:

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Acidity Constant (pKa) Estimation

A precise experimental determination of the pKa is recommended; however, a reasonable estimation can be made by considering the electronic effects of the substituents on the pyridine ring. The pKa of the conjugate acid of a substituted pyridine is influenced by the electron-donating or electron-withdrawing nature of its substituents.

-

Pyridine: The pKa of the pyridinium ion is approximately 5.2.

-

2-Amino Group: The amino group is electron-donating, which increases the basicity of the pyridine nitrogen and thus increases the pKa of its conjugate acid.

-

4-Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group. It destabilizes the positively charged pyridinium ion, thereby decreasing the basicity of the pyridine nitrogen and lowering the pKa.

-

6-Ethoxy Group: The ethoxy group is electron-donating through resonance but slightly electron-withdrawing through induction. The net effect is typically a slight increase in basicity.

Considering the opposing effects of the electron-donating amino and ethoxy groups and the strongly electron-withdrawing trifluoromethyl group, the pKa of the conjugate acid of this compound is estimated to be around 4.5 . This indicates that the compound is a weak base.

Spectroscopic Profile

The spectroscopic data provides invaluable information for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons.

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region, corresponding to the protons at the 3- and 5-positions of the pyridine ring.

-

Ethoxy Group: A quartet corresponding to the -OCH₂- protons and a triplet corresponding to the -CH₃ protons will be observed in the upfield region.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

-

¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. [3][4]* C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds of the ethoxy group. Aromatic C-H stretching may be observed above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ethoxy group is expected around 1250 cm⁻¹. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 206.17).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group, the trifluoromethyl group, or cleavage of the pyridine ring, leading to characteristic fragment ions.

Synthesis Overview

A common and scalable method for the synthesis of this compound involves a nucleophilic aromatic substitution pathway. [1]

Sources

aqueous solubility and logP of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine.

An In-depth Technical Guide to the Aqueous Solubility and LogP of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

Introduction

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely advantageous; it is fundamental to the rational design of effective therapeutic agents. Among the most critical of these properties are aqueous solubility and the logarithm of the partition coefficient (LogP). These two parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for clinical success.

This technical guide provides a comprehensive examination of the aqueous solubility and LogP of This compound , a substituted aminopyridine scaffold of significant interest in medicinal chemistry.[1] The molecule, with the chemical formula C₈H₉F₃N₂O and a molecular weight of 206.17 g/mol , possesses a unique combination of functional groups whose interplay defines its behavior in both aqueous and lipid environments.[2]

The core structure features:

-

An aminopyridine ring , which provides a basic nitrogenous scaffold capable of hydrogen bonding.

-

A strongly electron-withdrawing trifluoromethyl (-CF₃) group , which significantly impacts lipophilicity and metabolic stability.[2][3][4]

-

An ethoxy (-OCH₂CH₃) group , which contributes moderate polarity and influences both solubility and lipophilicity.[2]

This guide will delve into the theoretical underpinnings of solubility and lipophilicity as they relate to this specific molecule, provide detailed, field-proven experimental protocols for their determination, and synthesize the data to offer a holistic view for researchers, scientists, and drug development professionals.

Core Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical data for this compound provides a foundational context for the subsequent in-depth analysis.

| Property | Value | Interpretation | Source |

| Molecular Formula | C₈H₉F₃N₂O | - | [2] |

| Molecular Weight | 206.17 g/mol | - | [2] |

| Aqueous Solubility | ~1.2 mg/mL (at 25°C) | Moderate Solubility | [2] |

| LogP (Octanol-Water) | ~2.1 (Estimated) | Moderate Lipophilicity | [2] |

| Melting Point | 98–102°C | Crystalline Solid | [2] |

An In-Depth Analysis of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pressure.[5][6] For a drug candidate, insufficient solubility can lead to poor absorption, unreliable in vitro assay results, and significant formulation challenges.[7][8][9][10]

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a product of competing intramolecular and intermolecular forces.

-

Influence of pH: The aminopyridine moiety contains basic nitrogen atoms, particularly the exocyclic amino group and the pyridine ring nitrogen. In acidic to neutral aqueous media, these groups can become protonated. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[11][12][13] The solubility of such a compound is therefore expected to be pH-dependent, increasing as the pH drops below its pKa.[7]

-

Molecular Structure Contributions:

-

Favorable Contributions: The primary amine (-NH₂) and the ether oxygen of the ethoxy group are capable of acting as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors. These interactions with water are critical for overcoming the crystal lattice energy of the solid and promoting dissolution.[2][11]

-

Unfavorable Contributions: The trifluoromethyl (-CF₃) group is highly hydrophobic and contributes significantly to the molecule's lipophilicity, which tends to decrease aqueous solubility.[3][4] The ethyl portion of the ethoxy group and the aromatic pyridine ring also contribute to the overall hydrophobicity.

-

The moderate solubility observed (~1.2 mg/mL) reflects a delicate balance between the hydrophilic hydrogen-bonding groups and the lipophilic trifluoromethyl and hydrocarbon moieties.[2]

Experimental Determination of Aqueous Solubility

Two distinct types of solubility measurements are routinely employed in drug discovery: kinetic and thermodynamic.[7][14][15][16][17]

-

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate.[14][16][18][19] It is valuable for early-stage discovery to quickly rank compounds.[17]

-

Thermodynamic Solubility: This method measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically >24 hours) with an excess of the solid material.[7][9][14][20] It is considered the "gold standard" and is critical for lead optimization and formulation development.[17][20][21]

This protocol determines the equilibrium solubility, a crucial parameter for later-stage development.[9][20]

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[20]

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[20][21]

-

Phase Separation: After incubation, allow the vial to stand to let undissolved solid settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Analyze the supernatant by a suitable method, such as HPLC-UV or LC-MS/MS, to determine the compound's concentration.[9][14][21] The measured concentration represents the thermodynamic solubility.

This is a rapid, plate-based method suitable for early screening.[7]

-

Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[18][19]

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer (pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired test concentration (e.g., 2 µL of 10 mM stock into 198 µL buffer for a 100 µM final concentration with 1% DMSO).

-

Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

-

Incubation & Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[14][18] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.[14][16]

-

Data Analysis: The concentration at which the turbidity signal significantly rises above the background is reported as the kinetic solubility.[7]

Caption: Experimental workflows for determining thermodynamic and kinetic aqueous solubility.

An In-Depth Analysis of Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly expressed as LogP, the logarithm of the partition coefficient in an n-octanol/water system.[22][23]

Theoretical Framework: Understanding LogP and LogD

-

LogP (Partition Coefficient): LogP is defined for the neutral, unionized form of a molecule.[22] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[23]

LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

LogD (Distribution Coefficient): For ionizable compounds like this compound, the distribution between phases is pH-dependent. LogD is the effective lipophilicity at a specific pH, accounting for both the ionized and unionized species.[22][24][25] At physiological pH (7.4), LogD₇.₄ is the most relevant parameter for predicting in vivo behavior.[22][26]

The estimated LogP of ~2.1 for this compound suggests a balanced character, which is often a desirable feature in drug candidates, as it allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to permeate cell membranes.[2]

-

Structural Contributions to LogP:

-

Trifluoromethyl Group (-CF₃): This group is a powerful contributor to lipophilicity. Its Hansch hydrophobicity parameter (π) is approximately +0.88, making it significantly more lipophilic than a methyl group (π ≈ +0.5).[4] This enhancement is a primary reason for the moderate LogP value.[3]

-

Ethoxy Group (-OCH₂CH₃): The ethyl component increases lipophilicity relative to a smaller methoxy group.

-

Aminopyridine Core: The nitrogen atoms and the amino group are polar and reduce lipophilicity, preventing the molecule from becoming excessively greasy.

-

Experimental Determination of Lipophilicity

This is the benchmark method for LogP and LogD measurement due to its direct nature.[22][24][27][28]

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 buffer for LogD) and vice-versa by shaking them together for 24 hours and then separating the phases.[24] This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

-

Partitioning: Combine equal volumes of the pre-saturated n-octanol and aqueous buffer in a separation funnel or vial. Add the compound stock.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[22][27]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[26][27]

-

Calculation: Calculate the LogP (if the aqueous phase pH ensures the compound is neutral) or LogD using the ratio of the concentrations.[25]

This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with the known LogP values of a set of standard compounds.[23][29][30][31]

-

Standard Selection: Choose a set of 5-7 commercially available compounds with reliable, known LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Perform isocratic elution of each standard and the test compound on a C18 RP-HPLC column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.[31]

-

Data Collection: Record the retention time (tᵣ) for each compound. Calculate the capacity factor (k') for each: k' = (tᵣ - t₀) / t₀ , where t₀ is the column dead time.

-

Calibration Curve: Plot the log(k') of the standards against their known LogP values. A linear regression of this plot yields a calibration curve.

-

LogP Estimation: Using the measured log(k') of this compound, interpolate its LogP value from the calibration curve.

Caption: Workflow for the "gold standard" shake-flask method for LogP/LogD determination.

Synthesis of Properties and Implications for Drug Development

The physicochemical profile of this compound, characterized by moderate aqueous solubility (~1.2 mg/mL) and moderate lipophilicity (LogP ~2.1), positions it as a promising scaffold in drug discovery.[2]

-

Balanced Profile: The properties are well-balanced. The solubility is likely sufficient for achieving adequate concentrations in in vitro biological assays and for developing oral formulations, while the LogP is in a range often associated with good membrane permeability and oral absorption.[22][24]

-

Structural Liabilities and Opportunities: The basic amine center is key to its pH-dependent solubility but may also be a site for metabolic modification or undesirable off-target interactions. The trifluoromethyl group enhances metabolic stability and potency but also increases lipophilicity, a property that must be carefully balanced during lead optimization to avoid issues such as non-specific binding or poor solubility in later-stage analogs.[3][4] The ethoxy group offers a vector for modification to fine-tune these properties.

-

Context in Medicinal Chemistry: Substituted aminopyridines are prevalent in medicinal chemistry. For example, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis.[1] The core physicochemical properties of the parent scaffold analyzed here provide the essential foundation upon which such optimization efforts are built.

Conclusion

This compound is a molecule defined by a balance of competing physicochemical influences. Its hydrophilic aminopyridine core is offset by the potent lipophilicity of the trifluoromethyl group, resulting in moderate aqueous solubility and a LogP value conducive to drug-like properties. The experimental determination of these parameters, through robust methods such as the shake-flask and HPLC-based assays, is a critical, self-validating step in the drug discovery process. Understanding the causality behind these values—rooted in the specific contributions of each functional group—empowers medicinal chemists to rationally design next-generation compounds with optimized ADME profiles, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Kos-Drzewiecka, A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

- Determination of logP coefficients via a RP-HPLC column. (2003).

-

Solubility and pH of amines. The Chemistry Teacher. [Link]

-

LogP / LogD shake-flask method. (2024). ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

- High throughput HPLC method for determining Log P values. (2003).

-

In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. [Link]

-

4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. [Link]

-

Alsenz, J., & Kansy, M. (2007). In-vitro solubility assays in drug discovery. PubMed. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

JRR. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

-

Lee, S., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]

-

Factors Affecting Solubility. BYJU'S. [Link]

-

Miller, J. M., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PubMed Central. [Link]

-

The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water. (2016). ResearchGate. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). ResearchGate. [Link]

-

Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

-

Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

-

Rodríguez-Linares, B., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

Sources

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (117519-18-3) for sale [vulcanchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. byjus.com [byjus.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 9. evotec.com [evotec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. acdlabs.com [acdlabs.com]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. agilent.com [agilent.com]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 31. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

thermal stability and decomposition of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound, a key heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1] Understanding the thermal behavior of this molecule is critical for ensuring safety, optimizing synthesis and purification processes, and guaranteeing the stability of active pharmaceutical ingredients (APIs) during formulation and storage. This document synthesizes available data with established principles of physical organic chemistry to present a detailed analysis of its thermal properties, methodologies for its assessment, and likely decomposition pathways.

Introduction and Physicochemical Profile

This compound (C₈H₉F₃N₂O) is a substituted aminopyridine with a molecular weight of 206.17 g/mol .[1] Its structure is characterized by a pyridine core functionalized with three key substituents: a primary amine at the 2-position, a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position, and an electron-donating ethoxy (-OCH₂CH₃) group at the 6-position. This specific arrangement of functional groups creates a unique electronic and steric profile that governs its reactivity and physical properties, including its thermal stability.

The trifluoromethyl group is known to enhance the thermal stability of aromatic systems by lowering the electron density of the ring.[1] Conversely, the amino and ethoxy groups can be potential sites for initiating thermal degradation. Preliminary analysis using Differential Scanning Calorimetry (DSC) indicates a melting point in the range of 98–102°C and suggests that decomposition begins at temperatures above 250°C.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂O | [1] |

| Molecular Weight | 206.17 g/mol | [1] |

| Melting Point | 98–102°C | [1] |

| Decomposition Onset | > 250°C (DSC) | [1] |

Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of a compound's thermal hazards. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a comprehensive picture of mass loss, energetic changes, and the potential for thermal runaway.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for identifying the temperatures at which volatilization or decomposition (mass loss) occurs and for quantifying the amount of mass lost at each stage.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a constant ramp rate, typically 10°C/min.

-

Data Analysis: Plot mass (%) versus temperature (°C). The resulting curve is analyzed for onset temperatures of mass loss and the percentage of mass lost in each decomposition step.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It identifies thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy (ΔH) associated with these transitions. Exothermic events, which release heat, are of particular concern for safety.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure gold-plated steel pan. The choice of pan is critical to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting point and expected decomposition (e.g., 30°C to 350°C).

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition), determining their onset temperatures and integrated energy.

Caption: Workflow for DSC analysis.

Anticipated Thermal Profile and Data Interpretation

Based on the preliminary data and the behavior of analogous trifluoromethylated aminopyridines, a hypothetical but scientifically plausible thermal profile can be constructed.

Table 2: Anticipated Thermal Analysis Data

| Parameter | Technique | Anticipated Value | Interpretation |

| Tonset (Melting) | DSC | ~98-102°C | Endothermic event corresponding to the solid-to-liquid phase transition. |

| ΔHfusion | DSC | 20-30 kJ/mol | Enthalpy of fusion, typical for a crystalline organic molecule of this size. |

| Tonset (Decomposition) | TGA | ~255°C | Onset of the first significant mass loss event. |

| Tpeak (Decomposition) | DSC | ~280°C | Peak temperature of the primary exothermic decomposition event. |

| Mass Loss (Step 1) | TGA | ~35-45% | Corresponds to the initial fragmentation, likely loss of the ethoxy group and/or HF. |

| Mass Loss (Step 2) | TGA | >45% | Further fragmentation and degradation of the pyridine ring structure at higher temperatures. |

| ΔHdecomposition | DSC | -150 to -300 kJ/mol | A significant exothermic release, indicating a potential thermal hazard. |

Interpretation: The TGA curve would likely show a sharp, single-step mass loss beginning around 255°C, indicating a rapid decomposition process. The corresponding DSC thermogram would confirm the melting endotherm, followed by a sharp, significant exotherm above 250°C. The magnitude of this exotherm is critical; a large energy release suggests that the decomposition, once initiated, could self-accelerate, posing a significant process safety risk.

Proposed Decomposition Pathways and Products

The thermal decomposition of this compound is likely a complex process involving multiple competing pathways. The presence of the highly stable C-F bonds in the -CF₃ group means that fragmentation is more likely to initiate at other points in the molecule.[3] Safety data for structurally related compounds, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, indicate that hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4]

Potential Initiation Steps:

-

Ethoxy Group Cleavage: The C-O bond of the ethoxy group is a likely point of initial homolytic or heterolytic cleavage, potentially forming an ethyl radical and a pyridinoxy radical.

-

Defluorination/HF Elimination: While C-F bonds are strong, intramolecular elimination of HF is a common decomposition pathway for fluorinated compounds, often catalyzed by trace amounts of acid or base.[5][6] The amino group could potentially participate in an intramolecular proton transfer to facilitate this process.

-

Pyridine Ring Opening: At higher temperatures, the heterocyclic ring itself will fragment.

The subsequent reactions would involve radical chain processes, dimerization, and polymerization, leading to a complex mixture of smaller gaseous products and a solid char residue.

Caption: Potential thermal decomposition pathways.

Safety, Handling, and Storage Recommendations

Given the potential for energetic decomposition and the likely evolution of toxic and corrosive gases like HF and NOx, strict safety protocols are mandatory when handling this compound at elevated temperatures.

-

Process Controls: All heating operations (e.g., distillation, drying) should be conducted with precise temperature control, staying well below the determined onset of decomposition. The use of pressure-rated equipment is advised.

-

Atmosphere: Whenever possible, heating should be performed under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative side reactions that could lower the decomposition temperature.

-

Ventilation: All work at elevated temperatures must be performed in a well-ventilated fume hood or a contained system equipped with appropriate scrubbing capabilities for acidic gases.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required. For any procedure with a risk of thermal runaway or exposure to decomposition products, additional PPE such as a face shield and specialized respiratory protection may be necessary.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

Conclusion

This compound is a thermally stable compound up to approximately 250°C. Above this temperature, it undergoes a rapid, exothermic decomposition. The primary hazards are associated with this energetic release and the evolution of toxic and corrosive gases, most notably hydrogen fluoride. A thorough understanding of its thermal profile through techniques like TGA and DSC is not merely an academic exercise; it is a critical prerequisite for safe handling, scalable synthesis, and the development of stable pharmaceutical formulations. All personnel involved in the research, development, and manufacturing of this compound and its derivatives must be aware of these potential hazards and adhere to stringent safety protocols.

References

- Vulcanchem. This compound.

- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

- Olah, G. A., & Mo, Y. K. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health.

- Benchchem. preventing decomposition of trifluoromethylpyridines during synthesis.

- Benchchem. degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.

- Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.